methyl 4-[2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzoate
Description
Methyl 4-[2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a substituted 1,3-thiazole moiety via an acetamido group. The 1,3-thiazole ring is further functionalized with a urea-derived substituent (carbamoylamino) attached to a 3-chlorophenyl group.
Properties
IUPAC Name |
methyl 4-[[2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4S/c1-29-18(27)12-5-7-14(8-6-12)22-17(26)10-16-11-30-20(24-16)25-19(28)23-15-4-2-3-13(21)9-15/h2-9,11H,10H2,1H3,(H,22,26)(H2,23,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTIDZHRYDIPFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several agrochemicals, particularly sulfonylurea herbicides, triazole fungicides, and urea-based derivatives. Below is a detailed comparison based on molecular features, functional groups, and inferred biological activity:
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Core Variations: The target compound’s 1,3-thiazole core differs from the 1,3,4-thiadiazole in LS-03205 and the triazine in triflusulfuron .
Urea Linkage and Substituents :
- The 3-chlorophenyl urea group in the target compound contrasts with the phenylurea in LS-03205 . Chlorinated aryl groups typically increase lipophilicity and target-binding affinity, as seen in propiconazole’s dichlorophenyl group .
Biological Activity :
- While triflusulfuron inhibits acetolactate synthase (ALS) in weeds , the target compound’s urea-thiazole motif may interfere with fungal cytochrome P450 enzymes (similar to triazoles like propiconazole) .
Efficacy and Selectivity: No direct efficacy data for the target compound is available in the provided evidence. However, propiconazole demonstrates broad-spectrum antifungal activity at 100–200 g/ha , whereas triflusulfuron is effective at 10–20 g/ha due to its high ALS affinity .
Research Findings and Limitations
- Synthetic Accessibility : The benzoate-thiazole-urea architecture is synthetically challenging but modular, allowing for analog development (e.g., varying aryl substituents or heterocycles) .
- Safety Profile : LS-03205 (a structural analog) lacks explicit hazard data, suggesting moderate handling risks under controlled conditions .
- Further studies are required to confirm its mechanism and optimize substituents for potency.
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